N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic compound with the molecular formula and a molecular weight of approximately 313.397 g/mol. This compound is characterized by its complex structure, which includes a cyclohexene ring and an indene derivative, making it of interest in various scientific research applications. The compound is often utilized in pharmacological studies due to its potential biological activities.
This compound is cataloged under the CAS number 1203038-42-9 and is available for research purposes through various chemical suppliers, such as BenchChem, which provides detailed specifications including purity levels typically around 95%. It falls under the classification of organic compounds, specifically within the categories of acetamides and ether derivatives.
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves multi-step organic reactions. While specific detailed protocols are not extensively documented in the available literature, general methods for synthesizing similar compounds can be inferred from related studies.
The molecular structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be represented using various structural formulas:
InChI=1S/C19H23NO3/c21-18-9-7-15-6-8-16(12-17(15)18)23-13-19(22)20-11-10-14-4-2-1-3-5-14/h4,6,8,12H,1-3,5,7,9-11,13H2,(H,20,22)
This representation indicates the connectivity of atoms within the molecule.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide may participate in various chemical reactions typical of amides and ethers:
The reactivity profile of this compound suggests that it may serve as a precursor for further synthetic modifications or as a target for biological activity studies.
The proposed mechanism could involve:
While specific physical properties such as melting point and boiling point are not provided in the available data, typical characteristics can be inferred based on similar compounds:
Chemical properties include:
N-(2-(cyclohexenyl)ethyl)-2-(3oxo-indan-yloxy)acetamide has potential applications in:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: